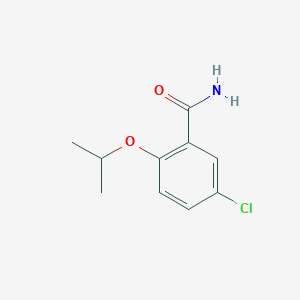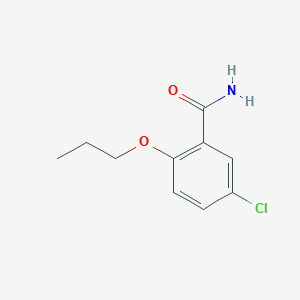![molecular formula C19H21N3O2 B268772 N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide](/img/structure/B268772.png)
N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide, also known as AZPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential medicinal properties. AZPA is a member of the isonicotinamide family of compounds, which are known for their diverse pharmacological activities.
作用機序
The mechanism of action of N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide is not fully understood. However, it has been proposed that N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways. For example, N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide has been shown to induce apoptosis (cell death) in cancer cells, which is a desirable effect in cancer therapy.
実験室実験の利点と制限
N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to be non-toxic at therapeutic doses. However, there are some limitations to the use of N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide in lab experiments. For example, it has poor solubility in water, which can limit its bioavailability. Furthermore, the mechanism of action of N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide is not fully understood, which can make it difficult to design experiments to investigate its effects.
将来の方向性
There are several future directions for research on N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide. One area of interest is the development of N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the molecular mechanisms underlying the pharmacological effects of N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide. Furthermore, the development of new synthesis methods for N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide could lead to improved bioavailability and therapeutic efficacy. Overall, the potential medicinal properties of N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide make it a promising compound for further research.
合成法
N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide can be synthesized through a multistep process involving the reaction of 4-aminobenzoic acid with 1-azepanecarboxylic acid, followed by the reaction with isonicotinoyl chloride. The final product is obtained through recrystallization and purification steps. The synthesis of N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammatory diseases. Furthermore, N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide has been shown to protect against oxidative stress-induced damage in various cell types.
特性
製品名 |
N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide |
|---|---|
分子式 |
C19H21N3O2 |
分子量 |
323.4 g/mol |
IUPAC名 |
N-[4-(azepane-1-carbonyl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H21N3O2/c23-18(15-9-11-20-12-10-15)21-17-7-5-16(6-8-17)19(24)22-13-3-1-2-4-14-22/h5-12H,1-4,13-14H2,(H,21,23) |
InChIキー |
MASWKHAKNWSIIZ-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |
正規SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(4-chloroanilino)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B268694.png)
![4-[(cyclopropylcarbonyl)amino]-N-ethylbenzamide](/img/structure/B268697.png)
![N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268702.png)
![3-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B268704.png)
![3-[(anilinocarbonyl)amino]-N-methylbenzamide](/img/structure/B268705.png)
![N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B268706.png)
![4-{[3-(Methylcarbamoyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B268708.png)
![2-methyl-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B268709.png)
![N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide](/img/structure/B268710.png)


![4-[(cyclohexylcarbonyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B268713.png)
![4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B268714.png)
![4-({[(3,5-Dichlorobenzoyl)amino]carbothioyl}amino)benzamide](/img/structure/B268715.png)